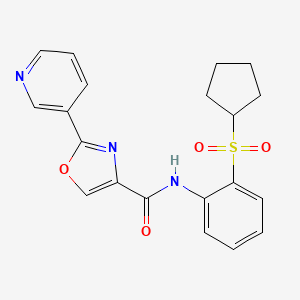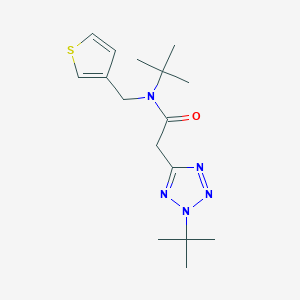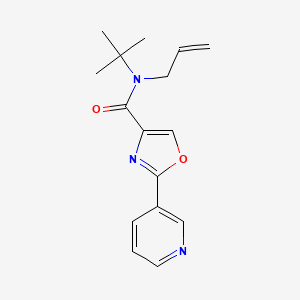![molecular formula C12H12ClNO4 B7047855 2-[3-(2-Chlorophenoxy)-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B7047855.png)
2-[3-(2-Chlorophenoxy)-2-oxopyrrolidin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Chlorophenoxy)-2-oxopyrrolidin-1-yl]acetic acid is an organic compound with a complex structure that includes a chlorophenoxy group, a pyrrolidinone ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chlorophenoxy)-2-oxopyrrolidin-1-yl]acetic acid typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with chloroacetic acid to form 2-chlorophenoxyacetic acid. This intermediate is then reacted with a pyrrolidinone derivative under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Chlorophenoxy)-2-oxopyrrolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[3-(2-Chlorophenoxy)-2-oxopyrrolidin-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[3-(2-Chlorophenoxy)-2-oxopyrrolidin-1-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The chlorophenoxy group can bind to active sites on enzymes or receptors, inhibiting their activity or altering their function. The pyrrolidinone ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to 2-[3-(2-Chlorophenoxy)-2-oxopyrrolidin-1-yl]acetic acid but with different applications.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar structure but distinct biological activity.
2,4,5-Trichlorophenoxyacetic acid: Known for its use in herbicides like Agent Orange.
Uniqueness
This compound is unique due to its combination of a chlorophenoxy group and a pyrrolidinone ring, which provides specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[3-(2-chlorophenoxy)-2-oxopyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-8-3-1-2-4-9(8)18-10-5-6-14(12(10)17)7-11(15)16/h1-4,10H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXMZZJWJSAWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1OC2=CC=CC=C2Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethyl-2H-1-benzofuran-5-carboxamide](/img/structure/B7047774.png)
![2-tert-butyl-N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]pyrimidine-5-carboxamide](/img/structure/B7047783.png)
![2-(4-chloropyrazol-1-yl)-N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B7047785.png)
![N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7047786.png)
![5-cyano-N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7047788.png)
![(3S)-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7047793.png)
![N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide](/img/structure/B7047806.png)
![N-[2-chloro-6-(3,5-dimethylphenoxy)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide](/img/structure/B7047813.png)

![2-[3-(2-Cyanophenoxy)-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B7047834.png)


![2-[3-(4-Cyano-2-ethoxyphenoxy)-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B7047849.png)
![2-[3-(4-Bromo-2-cyanophenoxy)-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B7047854.png)
